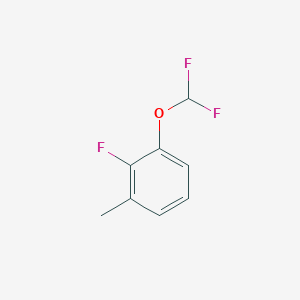

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97%

Overview

Description

Difluoromethyl and trifluoromethyl groups are functional groups in organic chemistry with the formulas -CF2H and -CF3, respectively . They are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of compounds with difluoromethyl and trifluoromethyl groups has been a subject of extensive research . Various methods exist for introducing these functionalities. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Chemical Reactions Analysis

The chemical reactions involving difluoromethyl and trifluoromethyl groups are diverse and depend on the specific compound and reaction conditions . These groups can participate in various types of reactions, including electrophilic, nucleophilic, radical, and cross-coupling reactions .Physical And Chemical Properties Analysis

Compounds with difluoromethyl and trifluoromethyl groups exhibit unique physical and chemical properties. For example, the trifluoromethyl group has a significant electronegativity, which can affect the acidity and basicity of the compound .Scientific Research Applications

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97% has been studied extensively in the scientific community and has been used in a variety of applications. It has been used as a starting material in the synthesis of other compounds, such as 2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene-3-ol and 2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene-3-oxide. It has also been used as a reagent in the synthesis of other compounds, such as 2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene-3-ol and 2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene-3-oxide. In addition, 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97% has been used in biomedical research, as it has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

Target of Action

It is known that difluoromethylation processes, which this compound is involved in, have been used to modify large biomolecules such as proteins .

Mode of Action

The compound’s mode of action involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process is achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The compound’s interaction with its targets results in the formation of these bonds, leading to the modification of the target molecules.

Biochemical Pathways

The compound’s involvement in difluoromethylation processes suggests that it may play a role in the modification of biochemical pathways involving the targets it interacts with .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 12812 , may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound’s role in difluoromethylation processes suggests that it may lead to the modification of target molecules, potentially altering their function .

Advantages and Limitations for Lab Experiments

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97% has several advantages for lab experiments. It is a relatively inexpensive compound, which makes it accessible to researchers. It is also easy to synthesize and has a high purity level (97%). However, there are also some limitations to using 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97% in lab experiments. The compound has a low solubility in water, which makes it difficult to dissolve in aqueous solutions. In addition, the compound is volatile and has a low boiling point, which can make it difficult to store and handle.

Future Directions

There are several potential future directions for research on 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97%. One potential area of research is to further investigate the compound’s anti-inflammatory and anti-cancer properties. Another potential area of research is to explore the compound’s potential as a drug delivery system. Additionally, further research could be done to investigate the compound’s mechanism of action and its potential as an antioxidant. Finally, further research could be done to explore the compound’s potential as a synthetic starting material for other compounds.

Synthesis Methods

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97% can be synthesized from a variety of starting materials, including 1,4-difluorobenzene and trifluoromethyl iodide. The synthesis can be achieved through a two-step reaction. In the first step, 1,4-difluorobenzene is reacted with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to form a trifluoromethylated difluorobenzene intermediate. In the second step, this intermediate is reacted with a strong base, such as sodium hydroxide, to form the product 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene; 97%.

properties

IUPAC Name |

2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8/c10-7(11)5-3-4(8(12,13)14)1-2-6(5)9(15,16)17/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVMCFUYTTXKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214876 | |

| Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

393-83-9 | |

| Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)